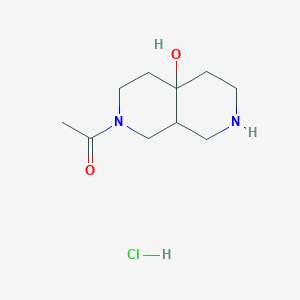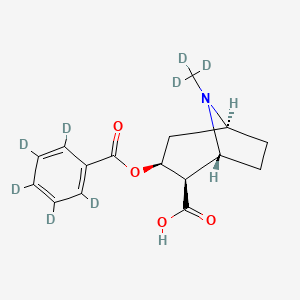
Benzoylecgonine-d8
Descripción general
Descripción
Benzoylecgonine-d8 is a deuterated form of benzoylecgonine, which is the primary metabolite of cocaine. This compound is often used as an internal standard in various analytical methods, particularly in forensic toxicology, to enhance the reliability and sensitivity of drug detection methods. The deuterium atoms in this compound replace hydrogen atoms, making it a stable-labeled compound suitable for isotope dilution methods.
Aplicaciones Científicas De Investigación
Benzoylecgonine-d8 is widely used in scientific research, particularly in the following fields:
Forensic Toxicology: As an internal standard for the detection of cocaine and its metabolites in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Clinical Toxicology: For monitoring cocaine use in patients and studying the pharmacokinetics of cocaine.
Pharmacological Research: To investigate the metabolism and distribution of cocaine in the body.
Environmental Studies: To track the presence of cocaine and its metabolites in wastewater and drinking water.
Mecanismo De Acción
Target of Action
Benzoylecgonine-d8 is a major metabolite of cocaine . It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases
Mode of Action
It is known to be formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . This process results in the excretion of this compound in the urine of cocaine users after processing in the liver .
Biochemical Pathways
It is known to be a metabolite of cocaine and is formed by the hydrolysis of cocaine in the liver .
Pharmacokinetics
It is known that this compound, as a metabolite of cocaine, can be detected in urine for a longer period than cocaine itself . This is because this compound has a half-life that can be double that of cocaine, enabling a longer detection window .
Result of Action
It is known to be excreted in the urine of cocaine users after processing in the liver .
Análisis Bioquímico
Biochemical Properties
Benzoylecgonine-d8 plays a crucial role in biochemical reactions as a stable-labeled internal standard. It interacts with various enzymes and proteins during the metabolic processing of cocaine. Specifically, it is involved in the hydrolysis of cocaine, catalyzed by carboxylesterases in the liver. These enzymes facilitate the conversion of cocaine to benzoylecgonine, which is then excreted in the urine. The interactions between this compound and these enzymes are essential for studying the pharmacokinetics and metabolic profiling of cocaine .
Cellular Effects
This compound influences various cellular processes, particularly in the context of cocaine metabolism. It affects cell signaling pathways by interacting with monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. These interactions prevent the reuptake of these neurotransmitters, leading to increased concentrations within synapses. This mechanism is similar to that of cocaine, although this compound itself is primarily used for analytical purposes rather than direct biological effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with carboxylesterases, facilitating the hydrolysis of cocaine. This interaction is crucial for the accurate measurement of cocaine and its metabolites in biological samples. Additionally, this compound serves as a reference point in mass spectrometry, allowing for the precise quantification of benzoylecgonine levels in various matrices .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are stable over time, making it a reliable internal standard for long-term studies. Its stability in various solvents, such as methanol, ensures consistent performance in analytical procedures. Degradation of this compound is minimal, allowing for accurate measurements over extended periods. Long-term studies have shown that this compound maintains its integrity, providing reliable data for forensic and clinical research .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it serves as an effective internal standard without causing significant biological effects. At higher doses, it may exhibit toxic or adverse effects similar to those observed with benzoylecgonine. These effects include alterations in neurotransmitter levels and potential impacts on cellular metabolism. Careful dosage management is essential to avoid these adverse effects while ensuring accurate analytical results .
Metabolic Pathways
This compound is involved in the metabolic pathways of cocaine, primarily through its interaction with carboxylesterases. These enzymes catalyze the hydrolysis of cocaine to benzoylecgonine, which is then further processed and excreted. The presence of deuterium atoms in this compound allows for the differentiation of this compound from non-labeled benzoylecgonine in metabolic studies. This differentiation is crucial for understanding the metabolic flux and the levels of metabolites in biological samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoylecgonine-d8 typically involves the deuteration of benzoylecgonine. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and the use of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoylecgonine-d8 undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to produce ecgonine and benzoic acid.
Oxidation: Oxidative reactions can convert this compound into other metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Ecgonine and benzoic acid.
Oxidation: Various oxidized metabolites.
Reduction: Reduced forms of this compound.
Comparación Con Compuestos Similares
Similar Compounds
Benzoylecgonine: The non-deuterated form of benzoylecgonine-d8, which is also a primary metabolite of cocaine.
Cocaethylene: A metabolite formed when cocaine and alcohol are co-administered.
Norcocaine: Another metabolite of cocaine.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms allows for precise quantification using isotope dilution methods, making it a valuable tool in forensic and clinical toxicology.
Propiedades
IUPAC Name |
(1R,2R,3S,5S)-3-(2,3,4,5,6-pentadeuteriobenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1/i1D3,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGYEFKIHJTNQZ-NZWMRTFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)O)N3C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205446-21-5 | |
| Record name | 205446-21-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of using Benzoylecgonine-d8 in the analysis of cocaine and its metabolites?
A1: this compound is a deuterated analog of benzoylecgonine, a primary metabolite of cocaine. It serves as an internal standard in analytical techniques like LC-MS/MS []. Internal standards are crucial for accurate quantification, correcting for variations during sample preparation and analysis. Since this compound has a nearly identical chemical structure to benzoylecgonine, it exhibits similar behavior during extraction and ionization, but with a distinct mass difference detectable by mass spectrometry. This allows researchers to accurately determine the concentration of benzoylecgonine in a sample by comparing its signal to the known concentration of the added this compound.
Q2: How does the use of this compound improve the reliability of drug quantification in hair samples?
A2: Analyzing drugs in hair samples, like in the study using guinea pig hair [], presents unique challenges. Drug concentrations are often low, and the extraction process from hair can be complex and prone to variability. Using this compound as an internal standard significantly improves the reliability of quantification by:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride](/img/structure/B1383746.png)
![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride](/img/structure/B1383749.png)
![9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride](/img/structure/B1383751.png)


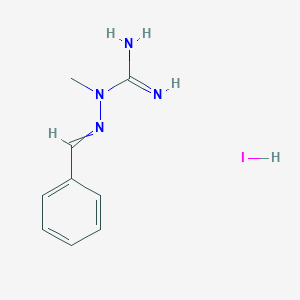


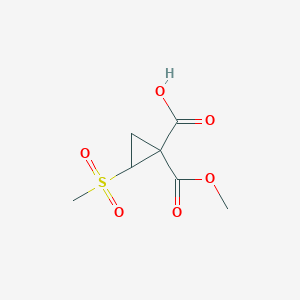
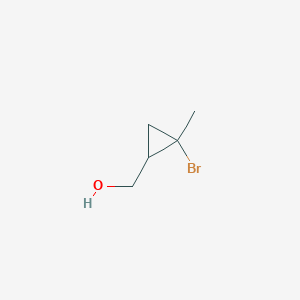
![1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383764.png)

![(1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B1383768.png)
